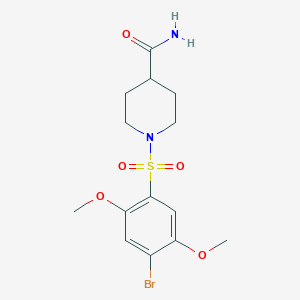
1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide, also known as BRL-15572, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperidine derivatives and has been found to have potential applications in the field of neuroscience.
Mecanismo De Acción
1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide acts as a competitive antagonist at the dopamine D3 receptor, which blocks the binding of dopamine to the receptor. This results in a decrease in the activity of the dopamine system in the brain, which is thought to be involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the dopamine system in the brain, leading to changes in behavior and cognition. Specifically, it has been found to decrease the reinforcing effects of drugs of abuse, such as cocaine and nicotine, and to decrease the motivation to consume food.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for specific investigation of the role of this receptor in behavior and cognition. However, one limitation is that it may not be suitable for use in vivo due to its poor bioavailability.
Direcciones Futuras
There are several potential future directions for research on 1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of addiction and other psychiatric disorders. Another area of interest is its use as a tool to investigate the role of the dopamine D3 receptor in various brain regions and circuits. Additionally, further studies are needed to explore the potential side effects and safety of this compound.
Métodos De Síntesis
The synthesis of 1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide involves a multi-step process that includes the reaction of 4-bromo-2,5-dimethoxybenzene with piperidine, followed by the addition of sulfonyl chloride to the resulting product. The final step involves the addition of carboxylic acid to form the carboxamide.
Aplicaciones Científicas De Investigación
1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperidine-4-carboxamide has been studied extensively in the field of neuroscience for its potential use as a tool to investigate the role of certain neurotransmitters in the brain. Specifically, it has been found to be a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation.
Propiedades
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5S/c1-21-11-8-13(12(22-2)7-10(11)15)23(19,20)17-5-3-9(4-6-17)14(16)18/h7-9H,3-6H2,1-2H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUGMPIFJZGXAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

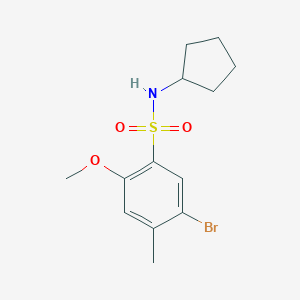

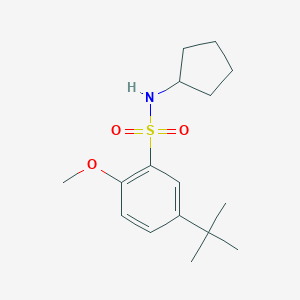
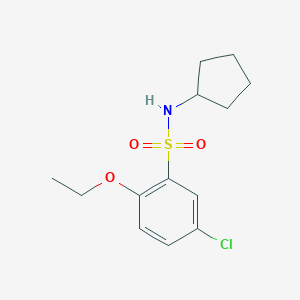


![1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497872.png)
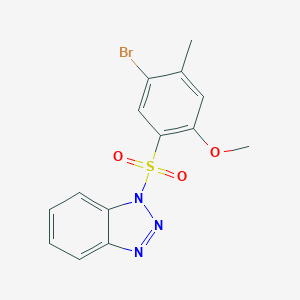
![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497874.png)
![1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497875.png)
![1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497877.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B497878.png)

![3-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497882.png)